methoxycyclobutane
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Overview
Description
methoxycyclobutane is an organic compound with the molecular formula C₅H₁₀O It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a methoxy group (-OCH₃) This compound is also known as this compound Cyclobutane itself is a four-membered ring structure that exhibits significant ring strain due to its angular strain and torsional strain
Synthetic Routes and Reaction Conditions:
[2+2] Cycloaddition: One of the primary methods for synthesizing cyclobutane derivatives, including this compound, is the [2+2] cycloaddition reaction.
Dehalogenation of 1,4-Dihalobutanes: Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals such as zinc or sodium.
Industrial Production Methods:
- Industrial production methods for cyclobutane derivatives often involve large-scale [2+2] cycloaddition reactions using specialized reactors and controlled conditions to ensure high yields and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy group to a methyl group, resulting in cyclobutane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Common nucleophiles for substitution reactions include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products:
- Oxidation of this compound can yield cyclobutanone or cyclobutanol.
- Reduction can yield cyclobutane.
- Substitution can yield various cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methoxycyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of methoxycyclobutane and its derivatives depends on the specific chemical reactions they undergo. In general, the methoxy group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved in these reactions can vary depending on the specific derivative and the conditions used.
Comparison with Similar Compounds
Cyclopropane: A three-membered ring compound with significant ring strain and high reactivity.
Cyclopentane: A five-membered ring compound with less ring strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound with minimal ring strain and high stability.
Uniqueness of Methoxycyclobutane:
- This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and properties. The methoxy group can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
Properties
CAS No. |
18593-33-4 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
methoxycyclobutane |
InChI |
InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3 |
InChI Key |
GDTFIRYHAYIXIP-UHFFFAOYSA-N |
SMILES |
COC1CCC1 |
Canonical SMILES |
COC1CCC1 |
Origin of Product |
United States |
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